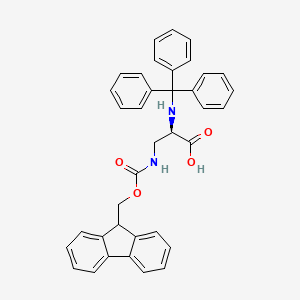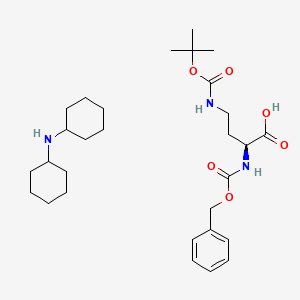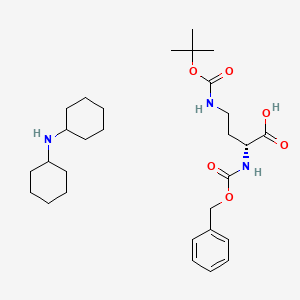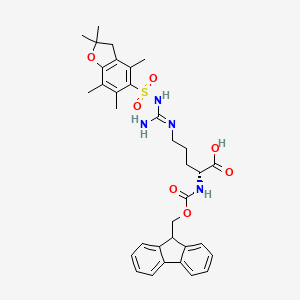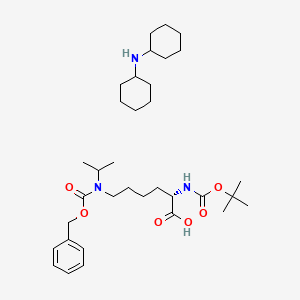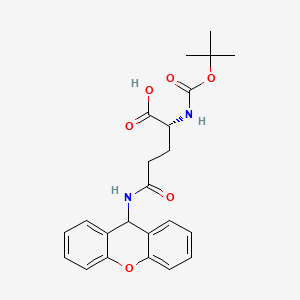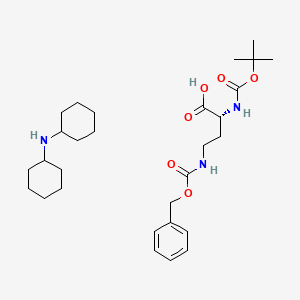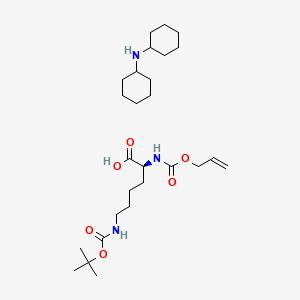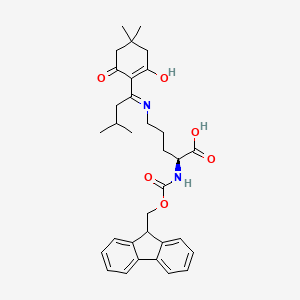
Fmoc-Orn(Ivdde)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Orn(Ivdde)-OH, also known as N-Fmoc-N’-[2-(2,2-dimethoxyethyl)-1,3-dioxolane-4-yl]-L-ornithine, is an organic compound used in the synthesis of peptides and proteins. It is a derivative of Ornithine, a natural amino acid, and is widely used in peptide synthesis due to its high selectivity and efficiency. Fmoc-Orn(Ivdde)-OH is a valuable tool for researchers, as it can be used to synthesize a wide variety of peptides and proteins, including peptide hormones, peptide antibiotics, and peptide enzymes.
Applications De Recherche Scientifique
Application in Antibacterial Materials
Scientific Field
Microbiology
Summary of Application
“Fmoc-Orn(Ivdde)-OH” has applications in creating antibacterial materials. Its incorporation into polymers can impart antimicrobial properties to surfaces and materials.
Methods of Application
The compound is blended into polymer matrices to create coatings or films that resist bacterial colonization and growth.
Results and Outcomes
These materials have been shown to effectively reduce bacterial adhesion and proliferation, which is beneficial for preventing infections in medical settings.
The applications mentioned above are based on the inherent properties of “Fmoc-Orn(Ivdde)-OH”, such as its self-assembly features and the hydrophobicity and aromaticity of the Fmoc moiety . These properties are leveraged in various scientific fields to develop innovative solutions for current challenges in research and industry.
Application in Biomolecular Self-Assembly
Scientific Field
Nanotechnology and Material Science
Summary of Application
“Fmoc-Orn(Ivdde)-OH” is recognized for its self-assembly properties, which are harnessed in nanotechnology to create nanostructures with diverse morphologies.
Methods of Application
The compound is used to facilitate the self-assembly of biomolecules into nanostructures that can serve various functions, from drug delivery to the creation of nanoscale devices.
Results and Outcomes
The resulting nanostructures exhibit unique properties such as enhanced stability and functionality, which are beneficial for the development of nanoscale materials and devices .
Application in Neurodegenerative Disease Research
Scientific Field
Neurobiology
Summary of Application
“Fmoc-Orn(Ivdde)-OH” has potential applications in the study of neurodegenerative diseases. Its ability to form peptide aggregates can be used to model disease-related processes.
Methods of Application
Researchers use the compound to create peptide aggregates in vitro, mimicking the protein aggregation observed in diseases like Alzheimer’s and Parkinson’s.
Results and Outcomes
These models help in understanding the mechanisms of neurodegeneration and in screening potential therapeutic agents .
Application in Environmental Bioremediation
Scientific Field
Environmental Science
Summary of Application
“Fmoc-Orn(Ivdde)-OH” can be used in environmental bioremediation to degrade pollutants. Its incorporation into peptides can enhance their affinity for specific contaminants.
Methods of Application
Peptides containing “Fmoc-Orn(Ivdde)-OH” are designed to bind and break down pollutants, such as heavy metals or organic compounds, in contaminated environments.
Results and Outcomes
These peptides have shown promise in reducing pollutant levels, contributing to cleaner water and soil .
Application in Immunotherapy
Scientific Field
Immunology
Summary of Application
In immunotherapy, “Fmoc-Orn(Ivdde)-OH” is used to synthesize peptides that can modulate immune responses, potentially leading to treatments for various diseases.
Methods of Application
The compound is utilized to create peptides that interact with immune cells, aiming to boost or suppress the immune response as needed for therapeutic purposes.
Results and Outcomes
These peptides have been effective in preclinical models, showing potential for treating conditions like allergies, autoimmune diseases, and cancer .
Application in Synthetic Biology
Scientific Field
Synthetic Biology
Summary of Application
“Fmoc-Orn(Ivdde)-OH” is instrumental in synthetic biology for constructing synthetic peptides and proteins with novel functions.
Methods of Application
The compound is used to synthesize peptides with non-natural sequences or functionalities, which can be assembled into larger biomolecular structures.
Results and Outcomes
This approach has led to the creation of new biomolecules with applications ranging from industrial enzymes to therapeutic agents .
Application in Antimicrobial Peptide Design
Scientific Field
Microbiology and Pharmacology
Summary of Application
“Fmoc-Orn(Ivdde)-OH” is valuable in designing antimicrobial peptides (AMPs) that serve as potential alternatives to traditional antibiotics.
Methods of Application
The compound is used to create AMPs with specific sequences that exhibit strong activity against bacteria, fungi, and viruses.
Results and Outcomes
AMPs synthesized using “Fmoc-Orn(Ivdde)-OH” have shown effectiveness in combating drug-resistant pathogens, offering a promising avenue for new antimicrobial therapies .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWSEOHAQFMBS-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Orn(Ivdde)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


